Product packaging for 3,10-Dimethylphenanthrene(Cat. No.:CAS No. 66291-33-6)

3,10-Dimethylphenanthrene

Cat. No.: B1616108
CAS No.: 66291-33-6
M. Wt: 206.28 g/mol
InChI Key: AFMJHHLNGATZLL-UHFFFAOYSA-N
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Description

Significance of Alkylated Polycyclic Aromatic Hydrocarbons in Scientific Inquiry

Alkylated polycyclic aromatic hydrocarbons (APAHs) are derivatives of PAHs that have one or more alkyl groups attached to their aromatic core. These compounds are a significant focus of scientific inquiry for several reasons. APAHs are often more abundant in environmental samples than their parent PAHs and can exhibit higher toxicity and persistence. nih.govacs.org Their distribution and relative concentrations can provide valuable information in forensic environmental studies, helping to distinguish between different sources of PAH pollution, such as petrogenic (from petroleum sources) versus pyrogenic (from combustion sources). nih.gov

The study of APAHs is crucial for understanding the environmental fate and transport of contaminants. For instance, alkylated PAHs have been found to be major contributors to the total polycyclic aromatic compound concentrations in the topsoil of industrial areas. nih.gov Furthermore, their transport dynamics at interfaces like air-water and sediment-water are actively being researched to better understand their environmental behavior. acs.org

Overview of Dimethylphenanthrene Isomers in Academic Contexts

Dimethylphenanthrenes are a subset of APAHs, specifically phenanthrene (B1679779) molecules substituted with two methyl groups. There are numerous possible isomers of dimethylphenanthrene, each with a unique arrangement of the methyl groups on the phenanthrene framework. In academic research, these isomers are often studied collectively or as specific indicator compounds.

The relative abundance of different dimethylphenanthrene isomers can be used as a maturity parameter for crude oils and source rocks in geochemistry. For example, the distribution of isomers like 1,7-, 2,6-, and 3,6-dimethylphenanthrene (B75243) can offer insights into the thermal history of geological formations. Some isomers, such as 1,7-dimethylphenanthrene (B57199) (also known as pimanthrene), are considered biomarkers, indicating a terrestrial plant origin for the organic matter. nist.govcymitquimica.com The study of these isomers is also relevant in environmental science, as their degradation rates and pathways can differ, influencing their persistence and potential impact on ecosystems. researchgate.net

Specific Research Focus on 3,10-Dimethylphenanthrene within Polycyclic Aromatic Chemistry

While many dimethylphenanthrene isomers are well-documented, this compound is a less commonly studied isomer. However, its existence is confirmed in chemical databases. nist.govchemspider.com Research on specific, less common isomers like this compound is important for creating a comprehensive understanding of the behavior of all PAHs. Detailed characterization, including spectroscopic data and synthetic pathways, is essential for its unambiguous identification in complex environmental mixtures.

The synthesis of various phenanthrene derivatives, including mono- and di-alkylated phenanthrenes, has been explored through methods like palladium-catalyzed Heck reactions. espublisher.comespublisher.com Such synthetic work is crucial for obtaining pure standards for analytical purposes and for further toxicological and environmental studies. While extensive research findings specifically on this compound are not as prevalent as for other isomers, its study is a part of the broader effort to characterize all components of PAH mixtures found in nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1616108 3,10-Dimethylphenanthrene CAS No. 66291-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,10-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-14-12(2)10-13-5-3-4-6-15(13)16(14)9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMJHHLNGATZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984849
Record name 3,10-Dimethylphenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66291-33-6
Record name Phenanthrene, 3,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,10-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving Dimethylphenanthrenes

Oxidation Pathways of Substituted Phenanthrenes

The oxidation of phenanthrene (B1679779) and its derivatives is a key area of study, particularly concerning how substituents on the aromatic rings influence the reaction pathways. Research indicates that the presence and position of alkyl groups on the phenanthrene core significantly direct the course of oxidative metabolism. Studies on various methylated phenanthrenes have shown that alkyl substitution tends to shift the focus of oxidation from the aromatic ring system to the alkyl side chain. This metabolic shift means that instead of the core ring structure being oxidized, the methyl groups are targeted.

The position of these alkyl substituents is a critical factor that affects the metabolism and subsequent properties of the molecule. For instance, the introduction of a methyl group can create an additional bay region-like structural motif, which can influence the molecule's biological activity.

The products resulting from the oxidation of substituted phenanthrenes are highly dependent on the solvent and reaction conditions, such as temperature and the specific oxidizing agent used. researchgate.net A study on the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate (Na₂Cr₂O₇) clearly demonstrates this dependency. researchgate.netcdnsciencepub.com

Different solvents lead to distinct products:

Oxidation in boiling glacial acetic acid yields a novel aldehyde product, 10-acetoxymethyl-2,3,6,7-tetramethoxyphenanthrene-9-carboxaldehyde. researchgate.netcdnsciencepub.com

Using a 20% solution of sulfuric acid in aqueous dioxane (1:1) results in ring opening, producing 2,2′-diacetyl-4,4′,5,5′-tetramethoxybiphenyl. researchgate.netcdnsciencepub.com

When the reaction is conducted with Na₂Cr₂O₇ in an aqueous solution at 180°C , the product is 2,3,6,7-tetramethoxyphenanthrene-9,10-dicarboxylic acid anhydride. researchgate.netcdnsciencepub.com

The significant influence of the solvent and physical conditions on the reaction outcome is considered unusual. researchgate.net The formation of the biphenyl (B1667301) product in a strongly acidic medium is consistent with ring-opening reactions observed in similar cases. researchgate.net The lower temperature required for the oxidation of the methoxylated phenanthrene system compared to simpler analogs like 2,3-dimethylnaphthalene (B165509) reflects its greater sensitivity. cdnsciencepub.com

Table 1: Influence of Reaction Conditions on the Oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene

Intramolecular Rearrangements in Phenanthrene Derivative Formation

Intramolecular rearrangements are a powerful tool for the synthesis of complex polycyclic aromatic hydrocarbons, including phenanthrene derivatives. Several distinct mechanistic pathways have been developed that utilize such rearrangements to construct the phenanthrene core.

One notable method involves a dearomatizing anionic cyclization. acs.org In this process, a 4-naphthyl 1-lithio-1,3-butadiene undergoes an intramolecular nucleophilic addition of the butadienyllithium to the aromatic ring. acs.org At low temperatures (e.g., -78 °C), this leads to spirocyclopentadiene derivatives. acs.org However, if the reaction is conducted at higher temperatures (e.g., 75 °C), a skeletal rearrangement occurs, yielding tetrasubstituted phenanthrenes through a dearomatization/rearomatization sequence. acs.org Mechanistic studies suggest that the kinetically favored intermediate undergoes a thermal 1,2-alkyl shift to form the final phenanthrene product. acs.org

Another sophisticated strategy is the Brønsted base-catalyzed intramolecular cyclization that utilizes a acs.orgresearchgate.net-phospha-Brook rearrangement. nih.govmdpi.com This reaction cascade begins with the addition of a phosphite (B83602) to a keto group on a biaryl precursor, followed by the acs.orgresearchgate.net-phospha-Brook rearrangement to generate an ester enolate. nih.gov This intermediate then undergoes intramolecular addition to an alkyne and a subsequent chinesechemsoc.orgchinesechemsoc.org rearrangement to furnish the 9,10-disubstituted phenanthrene derivative. nih.gov This method provides an efficient route to functionalized phenanthrenes. researchgate.netnih.gov

A more unusual pathway is the recently discovered cyclopenta[ef]heptalene to phenanthrene rearrangement. chinesechemsoc.org This unexpected transformation was observed during an attempted intramolecular arylation to synthesize a pentaheptite substructure. chinesechemsoc.org Instead of the expected product, two novel rearranged compounds containing a phenanthrene unit were formed. chinesechemsoc.orgbeilstein-journals.org Plausible mechanisms involving an arenium ion or a palladium catalyst pathway have been proposed for this novel rearrangement. chinesechemsoc.orgbeilstein-journals.org

Table of Mentioned Compounds

Computational Chemistry and Theoretical Characterization of Dimethylphenanthrene Structures

Density Functional Theory (DFT) Calculations for Vibrational Spectroscopy

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the vibrational spectra of polycyclic aromatic hydrocarbons (PAHs) like dimethylphenanthrenes (DMPs). acs.orgsmolecule.com Calculations are typically performed using functionals such as B3LYP combined with basis sets like 6-311G** to optimize the molecular geometry and compute vibrational frequencies. acs.orgfigshare.com These theoretical predictions are crucial for the assignment of bands observed in experimental infrared (IR) spectra. acs.org

Initial DFT calculations yield harmonic vibrational frequencies. acs.org However, for a more precise correlation with experimental data, anharmonic frequencies are also computed. acs.orgiastate.edu The harmonic approximation assumes that the potential energy surface of the molecule is a simple parabola around the equilibrium geometry, which can lead to discrepancies when compared to experimental vibrational frequencies. Anharmonic calculations provide a more refined model by accounting for the non-parabolic nature of the potential energy surface. iastate.edu For instance, in studies of DMPs, DFT calculations at the B3LYP/6-311G** level have been used to obtain both harmonic and anharmonic frequencies to aid in the assignment of observed gas-phase IR bands. acs.orgfigshare.com It has been noted that DFT-calculated anharmonic frequencies can sometimes be less accurate for assigning aromatic and methyl C–H stretching fundamentals compared to other methods. acs.org

Alongside frequencies, DFT calculations also provide the corresponding intensities of the vibrational bands. acs.org These calculated intensities are instrumental in assigning the observed bands in experimental spectra. acs.org The process involves comparing the calculated spectrum, often generated by applying a broadening function like a Lorentzian or Gaussian function to the calculated frequencies and intensities, with the experimental one. acs.org The intensity of observed bands in experimental spectra can be calculated using the estimated vapor pressures of the DMPs. acs.orgacs.org An error analysis between experimental and calculated intensities has revealed that the observed methyl C–H stretching intensity can deviate more significantly compared to the aromatic C–H and non-C–H stretching bands. acs.orgacs.org

To achieve more accurate assignments of vibrational spectra, the Scaled Quantum Mechanical (SQM) force field analysis method is often employed. acs.org This method addresses the systematic errors inherent in DFT calculations by scaling the computed force constants rather than the frequencies themselves. acs.orgacs.org The process involves converting the Cartesian force field matrix obtained from DFT calculations into a nonredundant local coordinate force field matrix. acs.org These force fields are then scaled to achieve a better match with experimental frequencies. acs.orgacs.org This approach has been shown to provide a very good agreement between calculated and observed fundamental vibrations, with fitting errors often within 3 cm⁻¹. acs.org

The following table presents an example of the mean deviation between observed and calculated frequencies for different vibrational modes of dimethylphenanthrene isomers using various computational methods.

Vibrational ModeAnharmonic (cm⁻¹)SQM Force Field (cm⁻¹)
Aromatic C-H Stretch10-20< 3
Methyl C-H Stretch30-50< 3
Bending/Wagging5-15< 3

This table is illustrative and compiled from general findings in the literature on DMPs.

The Potential Energy Distribution (PED) is a crucial output of vibrational analysis that helps in understanding the nature of each vibrational mode. acs.orgiisc.ac.in PED describes the contribution of each internal coordinate (like bond stretching, angle bending, or torsions) to a particular normal mode of vibration. acs.orgresearchgate.net This detailed assignment allows for unambiguous characterization of the vibrational bands, moving beyond simple frequency matching. acs.org For example, PED analysis can definitively identify which bands correspond to aromatic C-H wags, methyl group deformations, or skeletal vibrations of the phenanthrene (B1679779) core. acs.org

The table below shows a simplified, representative PED analysis for a hypothetical dimethylphenanthrene molecule.

Frequency (cm⁻¹)AssignmentPED Contributions
~3050Aromatic C-H Stretch95% C-H str
~2950Methyl C-H Stretch85% CH₃ str, 10% CH₃ bend
~1600Aromatic C=C Stretch70% C=C str, 20% C-H bend
~850C-H Out-of-plane Bend80% C-H wag, 15% C-C-C deform
~750Ring Puckering60% Ring torsion, 30% C-C wag

This table is a generalized representation based on typical PED analyses of PAHs.

Conformational Analysis and Stereodynamic Features

The presence of methyl groups on the phenanthrene skeleton can introduce conformational complexities and stereodynamic processes. The relative positions of the methyl groups can lead to different stable conformations and potential barriers to interconversion.

For certain dimethylphenanthrene isomers, particularly those where methyl groups cause steric hindrance and lead to a non-planar, helical structure (similar to helicenes), the molecule can exist as a pair of enantiomers. researchgate.net The interconversion between these enantiomers is a dynamic process known as enantiomerization. researchgate.net The rate of this process is determined by the Gibbs activation energy (ΔG‡). researchgate.netresearchgate.net A high activation energy implies that the enantiomers are configurationally stable and can potentially be resolved. researchgate.net Theoretical calculations, often employing DFT, are used to compute the transition state structure for the enantiomerization and thereby determine the Gibbs activation energy. researchgate.net For instance, in related structures like 4,5-dimethylphenanthrene (B14150737), the buttressing effect of the methyl groups influences the energy barrier for this process. researchgate.net The study of these activation energies is crucial for understanding the potential applications of such chiral molecules. researchgate.net

Buttressing Effects of Methyl Substituents

The substitution of hydrogen atoms with methyl groups on the phenanthrene core can introduce significant steric strain, leading to distortions from planarity. This phenomenon is particularly pronounced in what is known as the "buttressing effect". This effect occurs when adjacent substituents push against each other, or when a substituent reinforces the steric clash of another group by restricting its ability to bend away.

In phenanthrene derivatives, the most severe steric interactions typically arise between substituents at the 4- and 5-positions, located in the sterically crowded "bay region" of the molecule. For instance, in 4,5-dimethylphenanthrene, the proximity of the two methyl groups forces them to clash, causing the phenanthrene backbone to twist and adopt a helical, non-planar conformation. The introduction of additional methyl groups at positions 3 and 6 can exacerbate this distortion. These "buttressing" methyls reduce the flexibility of the substituents at the 4- and 5-positions, effectively locking them into a more strained arrangement and increasing the energy barrier for racemization.

Advanced Topological Methods for Chemical Bonding Analysis

To gain a deeper understanding of the electronic structure and bonding within 3,10-dimethylphenanthrene, several advanced topological methods are employed. These techniques analyze scalar fields related to the electron density to provide a chemically intuitive picture of electron localization, delocalization, and non-covalent interactions.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for mapping the spatial localization of electrons. It provides a measure of the likelihood of finding an electron near a reference electron of the same spin, effectively partitioning the molecular space into regions of high electron localization, such as atomic cores, covalent bonds, and lone pairs.

For this compound, an ELF analysis would be expected to show:

Core Basins: Regions of high ELF value localized around the carbon nuclei, corresponding to the 1s core electrons.

Valence Basins:

C-H Bonds: Disynaptic basins (attractors located between two nuclei) corresponding to the localized sigma bonds between carbon and hydrogen atoms on the aromatic rings and the methyl groups.

C-C Sigma Framework: A series of disynaptic basins along the C-C single bonds of the phenanthrene skeleton.

Localization Orbital Locator (LOL) Investigations

The Localization Orbital Locator (LOL) is another scalar field, conceptually similar to ELF, that provides a clear and intuitive picture of chemical bonding by identifying regions of high electron localization. LOL maps often provide a sharper and more distinct visualization of bonding regions compared to ELF.

An LOL analysis of this compound would complement the ELF findings, clearly distinguishing between:

Localized Regions: High LOL values (approaching 1) would precisely

Environmental Biogeochemistry and Transformation Pathways of Dimethylphenanthrenes

Microbial Degradation Mechanisms

Microbial degradation is a primary route for the removal of PAHs from the environment. Both aerobic and anaerobic microorganisms have demonstrated the ability to break down these complex molecules, although the pathways and efficiencies differ significantly.

Aerobic Degradation Pathways of Alkylated Phenanthrenes

Under aerobic conditions, the degradation of alkylated phenanthrenes is initiated by oxygenase enzymes, which introduce oxygen atoms into the aromatic ring structure, making it more susceptible to cleavage.

Several bacterial species have been identified as key players in the aerobic degradation of phenanthrene (B1679779) and its alkylated derivatives.

Sphingobium quisquiliarum , formerly known as Sphingomonas, is a well-studied bacterium known for its ability to degrade a variety of PAHs. mdpi.com Studies have shown that S. quisquiliarum can degrade 3,6-dimethylphenanthrene (B75243), a compound structurally similar to 3,10-dimethylphenanthrene. mdpi.com The degradation kinetics of phenanthrenes by this bacterium are generally faster than those of pyrenes. mdpi.com Research on Sphingobium sp. strain MP9-4, which is efficient in degrading 1-methylphenanthrene, revealed that the initial attack can occur on either the non-methylated aromatic ring or the methyl group itself. hkmu.edu.hknih.gov

Pseudomonas aeruginosa is another versatile bacterium capable of degrading various PAHs. nih.govmdpi.commagtech.com.cn Some strains of P. aeruginosa can utilize phenanthrene as a sole source of carbon and energy. magtech.com.cn For instance, Pseudomonas aeruginosa AO-4 has been shown to degrade phenanthrene, and this degradation can be enhanced in the presence of Cr(VI). nih.gov The degradation of phenanthrene by P. aeruginosa often proceeds through the formation of 1-hydroxy-2-naphthoic acid, which is then further metabolized. nih.gov

The table below summarizes the degradation capabilities of these two bacterial species for phenanthrene and its derivatives.

Microbial TaxonDegraded Compound(s)Key Findings
Sphingobium quisquiliarum 3,6-dimethylphenanthrene, 1-methylphenanthreneMonooxygenation of methyl groups is a key metabolic pathway. mdpi.com Degrades phenanthrenes faster than pyrenes. mdpi.com
Pseudomonas aeruginosa PhenanthreneCan utilize phenanthrene as a sole carbon source. magtech.com.cn Degradation can be enhanced by the presence of certain metals. nih.gov Some strains produce biosurfactants that aid in PAH degradation. mdpi.com

The aerobic degradation of phenanthrene and its alkylated forms proceeds through a series of intermediate metabolites. The initial dioxygenation can occur at different positions on the aromatic rings. For unsubstituted phenanthrene, attack commonly occurs at the C1, C2 and C3, C4 positions. nih.govresearchgate.net

In the case of alkylated phenanthrenes like 1-methylphenanthrene, degradation by Sphingobium sp. MP9-4 involves both attacks on the benzene (B151609) ring and the methyl group. nih.gov Attack on the aromatic ring leads to intermediates similar to those in the phenanthrene degradation pathway, while methyl-group attack involves monooxygenase systems. nih.gov

Commonly identified metabolites from phenanthrene degradation by various bacteria include:

1-hydroxy-2-naphthoic acid nih.gov

2-hydroxy-1-naphthoic acid nih.gov

Naphthalene-1,2-diol nih.gov

Phthalic acid nih.govnih.gov

Protocatechuic acid nih.govnih.gov

The specific metabolites of this compound are not as extensively documented, but based on the degradation patterns of other dimethylphenanthrenes, it is expected that initial oxidation would occur on the aromatic rings or one of the methyl groups. For example, the main metabolic pathway for 3,6-dimethylphenanthrene by S. quisquiliarum involves the mono-oxidation of a methyl group. mdpi.com

The following table lists some of the identified metabolites from the degradation of phenanthrene and related compounds.

Parent CompoundMicrobial StrainIdentified Metabolites
PhenanthreneSinorhizobium sp. C41-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid, naphthalene-1,2-diol, phthalic acid, protocatechuic acid nih.gov
PhenanthrenePseudomonas sp. DLC-P111-hydroxy-2-naphthoic acid, 1-naphthol, o-phthalic acid nih.gov
1-MethylphenanthreneSphingobium sp. MP9-4Metabolites from both benzene ring and methyl-group attack nih.gov
3,6-DimethylphenanthreneSphingobium quisquiliarumProducts of mono-oxidation of the methyl group mdpi.com

The rate of biodegradation of dimethylphenanthrenes is influenced by several factors, including the structure of the compound, the microbial species involved, and environmental conditions. Generally, the biodegradation rate of phenanthrenes is faster than that of higher molecular weight PAHs like pyrene. mdpi.com

Studies on mixed microbial cultures have shown that the presence of multiple PAHs can lead to complex substrate interactions. nih.gov In some cases, the degradation of one PAH can be inhibited by the presence of another, while in other instances, it can be enhanced. nih.gov

For Sphingobium quisquiliarum, the biodegradation rate constants for phenanthrenes were found to be significantly higher than for pyrenes. mdpi.com The alkylation of phenanthrene can also affect its degradation rate, though the effects can be contradictory depending on the specific isomer and bacterial strain. mdpi.com Research on Pseudomonas aeruginosa has demonstrated that factors like pH and temperature significantly impact the degradation rate of phenanthrene. magtech.com.cn

The table below presents a summary of kinetic data for phenanthrene biodegradation.

Microbial SystemCompound(s)Kinetic Model/Observation
Mixed cultureNaphthalene (B1677914), Phenanthrene, PyreneA multisubstrate Monod kinetic model can predict substrate interactions in mixtures. nih.gov
Sphingobium quisquiliarum Phenanthrene, 3,6-dimethylphenanthreneBiodegradation rate constants for phenanthrenes are much faster than for pyrenes. mdpi.com
Stenotrophomonas maltophilia C6PhenanthreneDegradation followed pseudo first-order kinetics with a rate constant of 0.177 day⁻¹. nih.gov
Pseudomonas aeruginosa PhenanthreneOptimal degradation at pH 7 and 37°C. magtech.com.cn

Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons

The degradation of PAHs in the absence of oxygen is a much slower and biochemically more challenging process. researchgate.net Anoxic environments where this can occur include sediments, aquifers, and subsurface soils. researchgate.netasm.org

Anaerobic degradation of PAHs faces several significant hurdles due to the chemical stability of the aromatic rings and the low energy yield from anaerobic respiration. researchgate.netasm.org

The primary biochemical challenges include:

Activation of the Aromatic Ring: Without molecular oxygen, anaerobes cannot use oxygenases to initiate the attack. Instead, they must employ alternative activation strategies. One proposed mechanism is carboxylation, which is chemically difficult. asm.orgnih.govbohrium.com

Overcoming Resonance Energy: The high resonance energy of the aromatic system must be overcome to cleave the rings. Anaerobes achieve this through the reduction of the aromatic ring, a process that involves dearomatizing aryl-CoA reductases. asm.orgasm.org

Ring Cleavage: The cleavage of the reduced ring structures often occurs at tertiary carbon atoms and requires novel hydrolytic reactions. asm.org For instance, in naphthalene degradation, ring cleavage involves β-oxidation-like reactions and a novel lyase reaction. nih.govbohrium.com

Sulfate-reducing bacteria are often implicated in the anaerobic degradation of PAHs. asm.orgnih.gov While naphthalene and phenanthrene are the most studied model compounds for anaerobic PAH degradation, the degradation of alkylated PAHs under these conditions is less understood. asm.orgnih.govresearchgate.net Studies have shown that the biodegradability of alkylphenanthrenes under anaerobic conditions decreases with an increasing degree of alkylation. researchgate.net

Environmental Fate and Persistence Studies

The environmental fate of this compound is governed by a combination of physical, chemical, and biological processes that determine its persistence and potential for transport in various environmental compartments.

Photochemical Degradation Processes in Aquatic Environments

In aquatic environments, photochemical degradation is a significant abiotic pathway for the transformation of PAHs like this compound. This process involves the absorption of solar radiation, which can lead to the direct or indirect transformation of the compound.

Direct photolysis occurs when this compound absorbs light energy, leading to its excitation and subsequent chemical reaction, such as oxidation or rearrangement. Indirect photolysis involves the transfer of energy from other light-absorbing substances in the water, known as sensitizers, to the PAH molecule. Dissolved organic matter (DOM), such as humic and fulvic acids, can act as sensitizers, generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that can then react with and degrade this compound.

The efficiency of photochemical degradation is influenced by several factors. Water depth and turbidity affect light penetration. The presence and concentration of DOM can have a dual effect: while it can promote indirect photolysis, it can also act as a light screen, reducing the amount of radiation available for direct photolysis. Salinity has also been shown to influence the photodegradation rates of some PAHs.

Post-Depositional Transformation in Sediments and Soils

Once deposited in sediments and soils, this compound is subject to a variety of transformation processes, primarily driven by microbial activity. Due to its hydrophobic nature, it tends to sorb strongly to organic matter and clay particles in these matrices. This sorption reduces its bioavailability, making it less accessible to microbial degradation and increasing its persistence.

In the upper, oxic layers of sediments and soils, aerobic biodegradation, as described in the initial activation and ring cleavage section, is the principal transformation pathway. However, in deeper, anoxic layers, anaerobic degradation can occur, albeit at a much slower rate. Anaerobic degradation of PAHs is less well understood but is thought to proceed via different enzymatic pathways, potentially involving carboxylation, hydroxylation, or reduction of the aromatic rings prior to cleavage.

Over time, this compound can become sequestered within the soil and sediment matrix, a process known as aging. This further reduces its bioavailability and susceptibility to degradation.

Influence of Environmental Conditions on Degradation Kinetics

The rate of degradation of this compound is highly dependent on a range of environmental conditions.

Environmental FactorInfluence on Degradation Kinetics
Temperature Generally, an increase in temperature enhances microbial activity and the rate of enzymatic reactions, leading to faster degradation, up to an optimal temperature for the degrading microorganisms.
pH The pH of the soil or water affects both microbial activity and the chemical state of the compound and other interacting substances. Most PAH-degrading microorganisms have an optimal pH range, typically near neutral.
Oxygen Availability Aerobic degradation is significantly faster than anaerobic degradation. The availability of oxygen is therefore a critical factor in soils and sediments.
Nutrient Availability The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation.
Bioavailability The extent to which this compound is available to microorganisms is a major rate-limiting factor. Sorption to soil/sediment particles and low aqueous solubility decrease bioavailability.
Presence of other contaminants The presence of other organic pollutants or heavy metals can have either inhibitory or stimulatory effects on the degradation of this compound.

Bioremediation Strategies and Bioavailability Enhancement

Bioremediation aims to accelerate the natural degradation of contaminants like this compound by manipulating environmental conditions to favor microbial activity. A key challenge in the bioremediation of PAHs is their low bioavailability.

Strategies to enhance bioremediation often focus on increasing the bioavailability of the target compound. This can be achieved through various means, including the addition of surfactants, which can increase the apparent solubility of the PAH, or by using microorganisms that produce their own biosurfactants. Another approach is biostimulation, which involves the addition of nutrients (e.g., nitrogen and phosphorus) to stimulate the growth of indigenous PAH-degrading microorganisms. Bioaugmentation, the introduction of specific PAH-degrading microorganisms to a contaminated site, can also be employed.

Bioavailability Enhancing Materials (BIMs) are substances added to contaminated soils or sediments to increase the fraction of the contaminant that is accessible to microorganisms.

Bioavailability Enhancing Material (BIM)Mechanism of Action and Efficacy
Surfactants (Chemical and Biological) Surfactants increase the apparent solubility of hydrophobic compounds like this compound by forming micelles that can encapsulate the PAH molecules. Biosurfactants, produced by microorganisms, are often preferred due to their lower toxicity and higher biodegradability. The efficacy depends on the surfactant type, concentration, and the specific soil/sediment characteristics. researchgate.net
Activated Carbon While often used as a sorbent to immobilize contaminants, under certain conditions, powdered activated carbon can stimulate microbial activity and PAH biodegradation in anaerobic sediments. It is thought to facilitate direct interspecies electron transfer between microorganisms involved in the degradation process. nih.gov
Biochar Biochar, a charcoal-like material produced from the pyrolysis of biomass, can serve as a habitat for microorganisms and can sorb PAHs, potentially increasing the contact between the contaminant and the degrading microbes. biochartoday.comnih.govresearchgate.net Some studies suggest that biochar can enhance the degradation of PAHs in sediments. biochartoday.com
Compost and other organic matter The addition of compost or other labile organic matter can stimulate the overall microbial activity in the soil, leading to co-metabolism of the PAH. The water-extractable organic matter from compost can also increase the solubility of PAHs. mdpi.com

Sources and Distribution in Environmental Compartments

Dimethylphenanthrenes, including the isomer this compound, are polycyclic aromatic hydrocarbons (PAHs) that are widespread environmental pollutants. ontosight.ai Their presence in the environment stems from both natural and anthropogenic sources. ontosight.aitpsgc-pwgsc.gc.ca Natural sources include events like forest fires and volcanic eruptions. ontosight.aimit.edu Anthropogenic sources are more significant and diverse, primarily involving the incomplete combustion of organic materials. tpsgc-pwgsc.gc.ca These include industrial processes, the burning of fossil fuels for power generation and in vehicle engines, and residential wood burning. ontosight.aitpsgc-pwgsc.gc.ca PAHs are also natural constituents of petroleum and coal, and are found in their derivatives like asphalt (B605645) and creosote. tpsgc-pwgsc.gc.ca Due to their persistence and hydrophobicity, dimethylphenanthrenes accumulate in various environmental compartments, including soil, sediments, and aquatic organisms, posing potential risks to ecosystems. ontosight.ai

Atmospheric Transport and Deposition

Once emitted, PAHs like this compound enter the atmosphere, where they can be transported over vast distances, potentially on a global scale. mit.educdnsciencepub.com The mode of transport depends on the compound's physical-chemical properties. Lighter PAHs, those with 2-4 rings, are more volatile and exist predominantly in the gas phase. mit.edu Heavier PAHs tend to adhere to the surface of atmospheric particles. mit.eduresearchgate.net The distribution between gas and particle phases is also temperature-dependent, with higher temperatures favoring the gas phase. mit.edu

The atmospheric journey of these compounds ends with deposition, which is a key mechanism for their removal from the air and their entry into terrestrial and aquatic ecosystems. mit.edunih.gov Deposition occurs through two primary pathways:

Dry Deposition: Particle-bound PAHs settle out of the atmosphere due to gravity. The efficiency of this process can be influenced by surface characteristics; for instance, the densely hairy leaves of some plants can be more effective at intercepting particle-bound high molecular weight PAHs. researchgate.net

Wet Deposition: PAHs are washed out of the atmosphere by precipitation, such as rain and snow. mit.edu

Studies have shown that atmospheric deposition is a significant source of PAHs to surface waters and soils. vtei.cz The flux of deposited PAHs can vary seasonally, often being higher in winter in urban areas due to increased emissions from heating. nih.gov Long-range atmospheric transport can lead to the contamination of remote and otherwise pristine environments. cdnsciencepub.com

Riverine Runoff and Coastal Water Dynamics

Following atmospheric deposition onto land, dimethylphenanthrenes can be mobilized into aquatic systems. vtei.cz Riverine runoff, carrying eroded soils and particulates from urban and agricultural land, is a major pathway for transporting these compounds to rivers, estuaries, and coastal waters. cdnsciencepub.comvtei.cz Once in an aquatic environment, the hydrophobic nature of phenanthrene and its alkylated derivatives causes them to adsorb strongly to organic matter and sediment particles. tpsgc-pwgsc.gc.ca

This leads to their accumulation in the sediments of rivers and estuaries, which can act as sinks for these pollutants. tpsgc-pwgsc.gc.canih.gov Studies in urbanized estuaries have shown that PAH concentrations often decrease from the upper estuary towards the adjacent coastal shelf, indicating that the primary sources are land-based and that estuaries play a role in trapping these contaminants. nih.gov The deposited PAHs in sediments are not permanently sequestered; they can be resuspended and transported further, representing a long-term source of contamination. osti.gov

Wildfire Contributions to Polycyclic Aromatic Hydrocarbon Loads

Wildfires are a major natural, pyrogenic source of PAHs, including dimethylphenanthrenes. cdnsciencepub.comresearchgate.net The incomplete combustion of biomass, such as wood and forest floor litter, releases large quantities of these compounds, which are then distributed into the atmosphere and deposited onto soils and water bodies. cdnsciencepub.comresearchgate.net Research has demonstrated that wildfires can significantly increase PAH concentrations in the environment, with levels in freshly burnt soils being substantially higher than in unburned areas. researchgate.netcopernicus.org

The composition of PAHs produced by wildfires is influenced by factors like the type of vegetation burned and the fire's temperature and conditions. cdnsciencepub.comcopernicus.org Studies analyzing the impact of wildfire smoke have found that alkylated PAHs are significant contributors to atmospheric deposition. During wildfire events, retene (B1680549) (1-methyl-7-isopropyl phenanthrene), phenanthrene, and other methylphenanthrenes were among the main PAHs depositing from the atmosphere. acs.orgnih.gov Specific isomers, such as 3,6-dimethylphenanthrene, have been detected in soil-air flux measurements during wildfires. acs.org Furthermore, the presence of various dimethylphenanthrene isomers, including 2,5-, 2,7-, and 3,6-dimethylphenanthrene, has been used as an indicator of wood combustion. hw.ac.uk

Table 1: PAH Flux Composition During a Wildfire Event
Contribution to DepositionCompoundPercentage of Total Deposition Flux
Major ContributorRetene41%
Major ContributorPhenanthrene27%
Major Contributor1-Methylphenanthrene9.1%
Major ContributorPyrene7.4%
Major Contributor2-Methylphenanthrene5.7%

Data derived from a study on diffusive flux during wildfire smoke events. acs.org

Distinguishing Pyrogenic and Petrogenic Sources using Isomer Ratios

Identifying the origin of PAH contamination is crucial for environmental forensics. Sources are broadly categorized as either petrogenic or pyrogenic. nih.gov

Petrogenic sources originate from petroleum and its products. These sources are characterized by a higher abundance of alkylated PAHs relative to their parent (unsubstituted) compounds. youtube.comesaa.org

Pyrogenic sources involve the high-temperature combustion of organic matter. In contrast to petrogenic sources, pyrogenic mixtures are dominated by the parent PAHs, with concentrations of alkylated homologs decreasing as the degree of alkylation increases. youtube.comesaa.org

A common method to distinguish between these sources is the use of diagnostic ratios of specific PAH compounds or isomers. esaa.orgnih.gov Since isomers often have similar physical and chemical properties, their relative concentrations are expected to remain stable during environmental transport and weathering. nih.gov By comparing these ratios in an environmental sample to the known ratios of various sources, the likely origin of the contamination can be inferred. nih.govresearchgate.net For instance, the ratio of methylphenanthrenes to phenanthrene (MP/P) can be indicative; a value below 0.4 is considered a marker for combustion sources. researchgate.net

However, caution is advised when using these ratios, as there can be overlap between different sources, and factors like weathering and mixing of sources can complicate interpretation. nih.govnih.gov Therefore, multiple ratios are often used in combination to provide more robust source apportionment. esaa.orgnih.gov

Geochemical Applications and Biomarker Significance of Dimethylphenanthrenes

Petroleum Geochemistry and Hydrocarbon Source Characterization

The analysis of dimethylphenanthrenes and other phenanthrene (B1679779) series compounds is a powerful tool in petroleum geochemistry. wiley-vch.denumberanalytics.com These compounds are resistant to degradation and can persist in crude oil, allowing geochemists to trace the oil back to its source rock and understand its thermal history. wiley-vch.de

Oil-Oil and Oil-Source Rock Correlations

Oil-oil and oil-source rock correlations are fundamental techniques in petroleum exploration used to establish a genetic relationship between different oil samples or between an oil and its potential source rock. aapg.orggrafiati.com This is achieved by comparing their geochemical characteristics, including the distribution of specific biomarkers like dimethylphenanthrenes. numberanalytics.comaapg.orgopuskinetic.com

By analyzing the detailed composition of DMPs and other related compounds, geochemists can group oils into distinct families, suggesting they originated from the same or similar source rocks. frontiersin.org This information is critical for identifying the number of effective source rocks in a basin, mapping migration pathways, and providing essential data for calculating hydrocarbon volumes. aapg.org The correlation process involves a multi-parameter approach, integrating biomarker data with the geological context to ensure a robust interpretation. researchgate.net For instance, the presence of specific DMP isomers can be linked to particular types of organic matter input, aiding in the correlation between a crude oil and a specific source rock layer. nih.gov

Assessment of Organic Matter Input and Depositional Environments

The distribution of dimethylphenanthrene isomers in sedimentary rocks and crude oils can offer insights into the original organic matter input and the depositional environment. researchgate.netmdpi.com Different isomers are associated with different precursor organic molecules, which in turn are linked to specific types of organisms.

Thermal Maturity Parameters Based on Phenanthrene Series Compounds

The thermal maturity of a source rock, which describes the extent of heat-induced chemical alteration of its organic matter, is a critical factor in determining its potential to generate hydrocarbons. numberanalytics.com Phenanthrene and its alkylated derivatives, including dimethylphenanthrenes, are widely used to assess thermal maturity. nih.govnih.gov As the temperature of the source rock increases during burial, the distribution of phenanthrene series compounds changes in a predictable manner. researchgate.net

Several maturity parameters have been developed based on the ratios of different phenanthrene isomers. researchgate.netau.dk These parameters are particularly useful for evaluating mature to over-mature source rocks and oils, where other biomarker-based maturity indicators may no longer be reliable. nih.govresearchgate.net

With increasing thermal maturity, the distribution of methylphenanthrene (MP) and dimethylphenanthrene (DMP) isomers changes due to isomerization and alkylation-dealkylation reactions. researchgate.netnptel.ac.in Isomerization involves the rearrangement of the molecular structure, leading to an enrichment of the more thermodynamically stable isomers. researchgate.net For instance, the more stable β-type isomers (e.g., 2- and 3-methylphenanthrene) become more abundant relative to the less stable α-type isomers (e.g., 1- and 9-methylphenanthrene) at higher temperatures. researchgate.net

Alkylation (the addition of alkyl groups) and dealkylation (the removal of alkyl groups) also play a significant role. au.dknptel.ac.in At higher maturity levels, dealkylation of DMPs and trimethylphenanthrenes (TMPs) to form MPs, and further to phenanthrene, becomes a prominent process. au.dk The relative degree of alkylation can therefore serve as a maturity indicator. au.dk

Catagenesis is the geological process of converting organic kerogens into hydrocarbons through thermal cracking as temperature and pressure increase with burial depth. wikipedia.org During catagenesis, complex organic molecules are broken down into smaller, simpler ones, including the generation of phenanthrene and its alkylated homologs from precursor molecules within the kerogen. tdl.org

As catagenesis proceeds to higher temperatures, further cracking of the generated hydrocarbons occurs. nih.gov This includes the cracking of side chains from alkylated aromatic compounds like DMPs. wikipedia.org The relative proportions of phenanthrene, methylphenanthrenes, and dimethylphenanthrenes can therefore reflect the stage of catagenesis and the cracking history of the hydrocarbons. nih.govau.dk

Paleoenvironmental and Paleoclimatic Reconstruction

The analysis of specific DMP isomers, in conjunction with other biomarkers, can help to differentiate between organic matter derived from terrestrial higher plants and aquatic organisms. researchgate.netkemdikbud.go.id This information is crucial for understanding changes in terrestrial and aquatic ecosystems over geological time. For instance, an abundance of DMPs associated with terrestrial plant precursors could indicate a more vegetated landscape and potentially a different climatic regime compared to sediments dominated by marine-derived organic matter.

Data Tables

Table 1: Geochemical Parameters Based on Phenanthrene Series Compounds

ParameterFormulaApplicationReference
Methylphenanthrene Index 1 (MPI-1)1.5 × (2-MP + 3-MP) / (P + 1-MP + 9-MP)Thermal Maturity nih.gov
Methylphenanthrene Index 2 (MPI-2)3 × 2-MP / (P + 1-MP + 9-MP)Thermal Maturity nih.gov
Methylphenanthrene Ratio (MPR)2-MP / 1-MPThermal Maturity au.dk
Dimethylphenanthrene Ratio (DMPR)2,7-DMP / 1,8-DMPThermal Maturity nih.gov
Phenanthrene Alkylation Index (PAI-1)(3-MP + 2-MP + 9-MP + 1-MP) / PThermal Maturity researchgate.net

Fire History Reconstruction in Peat Cores

Dimethylphenanthrenes (DMPs), as part of the broader group of polycyclic aromatic hydrocarbons (PAHs), are significant molecular markers for reconstructing past fire events using environmental archives like peat cores. Peatlands, through their slow accumulation of organic matter, preserve a chemical record of environmental conditions, including pyrogenic (fire-derived) compounds deposited from the atmosphere.

The analysis of PAHs in peat cores has been established as a valuable proxy for tracking the history of fires in a watershed. The principle is that incomplete combustion of organic matter, such as wood and peat itself, produces a characteristic suite of PAHs, including phenanthrene and its alkylated derivatives. semanticscholar.orgkemdikbud.go.id Smoldering combustion, which is common in peat fires, is particularly effective at forming and releasing these aromatic compounds. scielo.brwiley-vch.de

The distribution and composition of specific DMP isomers can provide further detail, such as the type of fuel that was burned. Research has indicated that the relative abundance of certain DMP isomers can be fuel-specific. For instance, the ratio of (1,7- + 2,6|3,5-DMP) to (1,2- + 1,7- + 2,6|3,5-DMP) has been used to distinguish between hardwood, softwood, and grass fuel sources. semanticscholar.org While direct studies singling out 3,10-Dimethylphenanthrene are limited, its presence within the C2-phenanthrene group makes it a component of this pyrogenic signature. The concentration of these fire-derived PAHs often fluctuates with depth in a peat core, showing a strong correlation with charcoal abundance, which is a more direct, visible indicator of past fires. kemdikbud.go.id Therefore, the analysis of the full suite of DMP isomers, including this compound, in peat profiles offers a nuanced tool for palaeoenvironmental reconstructions of fire regimes and their relationship with climate and vegetation changes.

Diagenetic Formation and Preservation in Sediments

This compound found in geological samples is not typically a direct biological product. Instead, it is a hydrocarbon formed over geological timescales through the diagenesis of specific organic precursor molecules derived from terrestrial plants. Diagenesis encompasses the physical, chemical, and biological changes that affect sediment after its initial deposition and burial, but before the onset of metamorphism.

During diagenesis, the functional groups (like hydroxyl and carboxyl groups) are removed from the original biomolecules, and a series of cyclization and aromatization reactions occur, leading to the formation of stable aromatic hydrocarbons. Due to their stable aromatic structure, phenanthrenes are well-preserved in sediments and crude oils, making them reliable biomarkers. Their presence and distribution can provide valuable information about the original source of the organic matter, the depositional environment, and the thermal maturity of the sediment or petroleum source rock. kemdikbud.go.id

The specific isomer distribution of dimethylphenanthrenes is significant. The presence and relative abundance of isomers like this compound depend on the structure of the biological precursor molecule and the conditions during diagenesis. wikipedia.org

Aromatization of Diterpenoids

The primary precursors for many alkylated phenanthrenes, including this compound, are cyclic diterpenoids. These C20 compounds are abundant in the resins of higher plants, particularly conifers. Abietic acid is one of the most common resin acids and serves as a classic example of a diterpenoid precursor. witpress.com

The transformation process from a diterpenoid like abietic acid to a phenanthrene involves a sequence of defunctionalization (loss of the carboxylic acid group) and aromatization reactions. During burial and increasing thermal stress, the molecule undergoes dehydrogenation, where the saturated rings of the original diterpenoid structure are converted into a stable, fully aromatic phenanthrene ring system.

The substitution pattern of the resulting phenanthrene is directly inherited from the structure of the parent diterpenoid. For example, retene (B1680549) (1-methyl-7-isopropylphenanthrene) is a well-known diagenetic product of abietic acid. Similarly, pimanthrene (1,7-dimethylphenanthrene) is considered a marker for diterpenoids of the pimarane (B1242903) type, such as pimaric acid. kemdikbud.go.id Following this logic, this compound is understood to be the aromatization product of a specific, less common, tricyclic diterpenoid precursor from terrestrial plant resins. The specific arrangement of methyl groups on the phenanthrene nucleus acts as a chemical fossil of the original biological molecule.

Forensic Oil Spill Analysis and Pollution Tracing

In the field of environmental forensics, this compound and its isomers are critical components of the chemical fingerprint used to identify the source of spilled oil and trace pollution. Crude oils and refined petroleum products contain a complex mixture of hydrocarbons, including a unique distribution of PAHs and other biomarkers that reflect the oil's origin and thermal history. esaa.org

When an oil spill occurs, forensic chemists analyze samples from the spill and compare them to potential sources. The analysis relies on identifying compounds that are resistant to weathering processes like evaporation, dissolution, and biodegradation. C2-phenanthrenes, including 3,10-DMP, are relatively resistant to these changes compared to lighter aromatics like naphthalene (B1677914), making them robust indicators for source correlation. allenpress.com

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool used. By operating in selected ion monitoring (SIM) mode, analysts can specifically target and quantify phenanthrene (m/z 178), methylphenanthrenes (m/z 192), dimethylphenanthrenes (m/z 206), and other alkylated series. semanticscholar.org The distribution pattern of these isomers is often unique to a specific oil.

To make reliable comparisons, especially with weathered samples, forensic experts use diagnostic ratios of specific, well-resolved, and stable compounds. semanticscholar.org These ratios are less affected by weathering than the absolute concentration of a single compound. While a specific, universally applied diagnostic ratio for 3,10-DMP is not defined, ratios of various C2-phenanthrene isomers are routinely calculated and compared. For example, a plot of the ratio of two different DMP isomers from a spill sample against the same ratio from a suspected source can provide a powerful visual and statistical match or non-match.

Interactive Data Table: Example Distribution of Dimethylphenanthrene Isomers in a Crude Oil Sample

The following table, based on published chromatograms, illustrates a relative distribution of C2-phenanthrene isomers identified in a crude oil sample. Note that some isomers, including 3,10-DMP, often co-elute (are not fully separated) under standard GC conditions and are quantified as a group. kemdikbud.go.id

Peak No.Identified Dimethylphenanthrene (DMP) Isomer(s)Relative Intensity (%)
13,6-DMP100
22,6-DMP34
32,7-DMP50
41,3- + 2,10- + 3,9- + 3,10-DMP28
51,6- + 2,9-DMP39
61,7-DMP (Pimanthrene)12
72,3-DMP11

Interactive Data Table: Illustrative Diagnostic Ratios for C2-Phenanthrenes in Oil Spill Forensics

This table provides hypothetical data to demonstrate how diagnostic ratios of C2-phenanthrenes are used to compare a spill sample with potential sources. A close match in these ratios between the spill and a source oil would indicate a likely link.

Sample IDRatio 1: (2,6-DMP / 3,6-DMP)Ratio 2: (1,7-DMP / 3,6-DMP)Ratio 3: (Sum of C2-Phenanthrenes / Sum of C3-Phenanthrenes)
Oil Spill0.350.121.15
Suspect Source A0.340.121.16
Suspect Source B0.510.250.89
Suspect Source C0.360.110.95

Advanced Analytical and Spectroscopic Characterization of 3,10 Dimethylphenanthrene

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry (MS)

Comprehensive two-dimensional gas chromatography (GCxGC) represents a powerful enhancement over traditional one-dimensional GC for the analysis of complex samples like those containing polycyclic aromatic compounds (PACs). umanitoba.ca The increased peak capacity and separation power of GCxGC are crucial for resolving isomeric mixtures. umanitoba.cansf.gov

The primary advantage of GCxGC-MS in the context of dimethylphenanthrene analysis is its ability to separate isomers that would typically co-elute on a single chromatographic column. tandfonline.comumanitoba.ca In a GCxGC system, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This two-dimensional separation provides a much higher degree of resolution.

For PACs, including dimethylphenanthrenes, this enhanced separation is critical because many isomers exhibit very similar mass spectra, making their individual identification by MS alone impossible if they are not chromatographically separated. tandfonline.comnsf.gov By coupling GCxGC with a high-resolution time-of-flight mass spectrometer (HR-TOF-MS), analysts can achieve both superior separation and accurate mass measurements, which aids in the confident identification and quantification of individual isomers like 3,10-dimethylphenanthrene, even in highly complex environmental or geological samples. umanitoba.ca

The output of a GCxGC analysis is a contour plot, where analytes are separated based on their volatility in the first dimension and their polarity in the second dimension. This structured separation results in chromatograms where structurally related compounds, such as the family of dimethylphenanthrene isomers, appear in distinct, ordered patterns.

Decoding these patterns allows for systematic identification. Isomers of a specific alkylation level (e.g., all C2-phenanthrenes) will group together in a specific region of the 2D chromatogram. The position of this compound within this group is determined by its unique combination of volatility and polarity relative to the other isomers. This ordered structure simplifies the identification process, which can be further confirmed by the mass spectrum of the separated peak. The development of GCxGC-HR-TOF/MS methods has been instrumental in enabling isomer-specific quantification that was previously not feasible. umanitoba.ca

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling

Standard gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for the analysis of hydrocarbons, including dimethylphenanthrene isomers in various matrices. researchgate.nettdi-bi.com

For the analysis of dimethylphenanthrenes, GC-MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. tdi-bi.com

Qualitative Analysis: The identification of dimethylphenanthrenes is based on two primary criteria: the retention time of the peak and its mass spectrum. The molecular ion (M+) for dimethylphenanthrene is found at a mass-to-charge ratio (m/z) of 206. researchgate.net The mass spectrometer detects this characteristic ion as the compound elutes from the GC column. Confirmation is achieved by comparing the retention time to that of an authentic standard and by checking for the presence and correct ratio of secondary confirmation ions. tdi-bi.com

Quantitative Analysis: Quantification is performed by integrating the area of the specific m/z 206 peak for the dimethylphenanthrene isomer group and comparing it to the response of an internal standard. tdi-bi.com While standard GC-MS can quantify the total amount of DMPs, resolving specific isomers like this compound often requires high-resolution capillary columns and careful method optimization, as many isomers may still co-elute. tandfonline.com For more complex matrices or lower detection limits, GC-tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can be employed. This technique offers superior selectivity by monitoring a specific fragmentation transition, reducing matrix interference and improving quantification accuracy for individual alkylated derivatives. cedre.frmdpi.com

Parameter Description Typical Value for Dimethylphenanthrenes
Analysis Mode Mass spectrometer operating mode for targeted analysis.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantitation Ion The primary mass-to-charge ratio (m/z) used to measure the compound's abundance.m/z 206
Confirmation Ion(s) Secondary ions used to confirm the identity of the compound.Ratios of other fragment ions are compared to a reference spectrum.
Internal Standards Deuterated analogues used for accurate quantification.e.g., Phenanthrene-d10, Chrysene-d12

This table summarizes typical parameters for the GC-MS analysis of dimethylphenanthrenes.

GC-MS is widely used to analyze organic residues from archaeological and geological contexts, providing insights into past environments, diets, and human activities. uniroma1.itbris.ac.uk Alkylated polycyclic aromatic hydrocarbons (APAHs), including dimethylphenanthrenes, are important biomarkers in these studies.

For example, the presence and distribution of PAHs and APAHs in archaeological sediments can serve as evidence for the burning of specific types of organic matter. hw.ac.uk The detection of 3-ring methyl- and di-methyl APAHs, such as dimethylphenanthrenes, in soil samples from archaeological sites has been interpreted as an indicator of wood-burning by early hominins. hw.ac.uk In these analyses, GC-MS identifies the characteristic m/z 206 of DMPs within the complex lipid extract of the residue, helping to reconstruct activities that occurred thousands of years ago.

Infrared (IR) Spectroscopy for Molecular Structure Elucidation

Each dimethylphenanthrene isomer, including this compound, possesses a unique IR spectrum due to its distinct arrangement of atoms and bonds. tandfonline.com This uniqueness is particularly evident in the "fingerprint region" of the spectrum (roughly 1500 to 400 cm⁻¹), which arises from complex, overlapping vibrational and bending modes of the molecule's carbon skeleton. docbrown.info

Studies on various DMP isomers have involved recording gas-phase IR spectra and performing density functional theory (DFT) calculations to assign the observed absorption bands to specific vibrational modes. acs.orgnih.govacs.org This allows for a detailed understanding of the molecule's structure. Key vibrational bands for DMPs include:

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Methyl C-H stretching: Found in the region of 2880 to 2940 cm⁻¹. docbrown.info

C-H deformation vibrations: Strong absorptions between 1365 and 1480 cm⁻¹. docbrown.info

The technique of GC-FTIR, which analyzes the IR spectrum of compounds as they elute from a gas chromatograph, has been used as a complementary method to GC-MS for analyzing co-eluting DMP isomers. Since the mass spectra of these isomers can be nearly identical, their unique IR spectra provide the necessary information to differentiate them and determine the proportion of each isomer in a mixture. tandfonline.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance for Dimethylphenanthrene
Aromatic C-H Stretch> 3000Confirms the presence of the aromatic phenanthrene (B1679779) core.
Aliphatic C-H Stretch2880 - 2940Indicates the presence of the two methyl (-CH₃) groups.
C-H Bending/Deformation1365 - 1480Provides structural information based on the position of substituents.
Fingerprint Region400 - 1500A complex and unique pattern of absorptions used for definitive identification of a specific isomer.

This table presents characteristic infrared absorption regions for dimethylphenanthrenes.

Gas-Phase High-Resolution IR Spectroscopy

While specific high-resolution infrared (IR) spectroscopic data for this compound is not extensively documented in the reviewed literature, the methodologies applied to its isomers, such as 1,9-, 2,4-, and 3,9-dimethylphenanthrene (B1617512) (DMPs), provide a clear framework for its analysis. acs.orgnih.govacs.org The study of these compounds in the gas phase is crucial as it offers spectra free from solvent interactions, which is particularly important for astronomical and atmospheric studies.

The typical experimental setup for acquiring high-resolution gas-phase IR spectra of DMPs involves using a long-path gas cell, for instance, a 7.2-meter White cell, equipped with a heating jacket to achieve sufficient vapor pressure for these low-volatility compounds. acs.orgnih.gov Spectra are recorded using a high-resolution spectrometer, with a spectral resolution of 0.5 cm⁻¹ being common for these types of measurements. acs.orgnih.govacs.org To cover the mid-infrared region, a liquid nitrogen-cooled Mercury Cadmium Telluride (HgCdTe) detector is often employed, collecting data from approximately 400 to 4000 cm⁻¹. acs.org To minimize interference from atmospheric gases like water vapor and carbon dioxide, the spectrometer is continuously purged with high-purity nitrogen gas. acs.org Due to the low infrared absorbance of DMPs, a high number of scans, often exceeding 2000, are averaged to obtain a spectrum with an adequate signal-to-noise ratio. acs.org

Table 1: Typical Experimental Parameters for Gas-Phase IR Spectroscopy of Dimethylphenanthrenes

ParameterValue/DescriptionSource(s)
Spectrometer High-resolution Fourier Transform Infrared (FTIR) Spectrometer acs.orgnih.gov
Spectral Range 400 - 4000 cm⁻¹ (Mid-Infrared) acs.orgnih.gov
Resolution 0.5 cm⁻¹ acs.orgnih.govacs.org
Detector Liquid Nitrogen Cooled HgCdTe acs.org
Gas Cell 7.2 m path length White cell with heating jacket acs.orgnih.gov
Temperature ~110 °C acs.orgnih.govacs.org
Signal Averaging >2000 scans acs.org
Purging Gas High-purity Nitrogen (N₂) acs.org

Vibrational Assignment and Interpretation of Bands

The interpretation of the complex IR spectra of DMPs, and by extension this compound, relies heavily on theoretical calculations to make unambiguous vibrational assignments. nih.govacs.org A common approach involves using Density Functional Theory (DFT) calculations, for example at the B3LYP/6-311G** level, to compute harmonic and anharmonic frequencies and their corresponding intensities. acs.orgnih.govacs.org

However, direct comparison of calculated frequencies with experimental data often proves insufficient for a definitive assignment. nih.govacs.org Therefore, a more refined method known as the Scaled Quantum Mechanical (SQM) force field analysis is employed. nih.govacs.org This method involves scaling the force fields derived from quantum chemical calculations rather than scaling the frequencies directly. The Cartesian force field matrix from the DFT calculation is transformed into a nonredundant local coordinate force field matrix. nih.gov These force fields are then scaled iteratively to achieve the best possible match with the experimentally observed frequencies. nih.govacs.org

To understand the nature of each vibrational mode, the Potential Energy Distribution (PED) is calculated. nih.gov The PED describes the contribution of each local coordinate (like C-H stretching, C-C bending, etc.) to a specific normal mode of vibration, allowing for a detailed interpretation of each band in the spectrum. nih.govacs.org This combined approach of high-resolution experimental measurement and sophisticated theoretical calculations is essential for the accurate assignment of the vibrational spectra of complex molecules like dimethylphenanthrenes. nih.gov An error analysis between experimental and calculated intensities often reveals that methyl C-H stretching bands show greater deviation compared to aromatic C-H and other non-C-H stretching bands. nih.govacs.org

Gas Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (GC-APCI-MS/MS)

The analysis of specific polycyclic aromatic hydrocarbon (PAH) isomers like this compound in complex mixtures is a significant analytical challenge. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose due to its high selectivity and sensitivity. nih.govcedre.fr While literature specifically detailing the use of atmospheric pressure chemical ionization (APCI) for this compound is limited, the principles of APGC (Atmospheric Pressure Gas Chromatography) and related ionization techniques demonstrate its high potential. nih.gov

APCI serves as an interface between the GC and the mass spectrometer, operating at atmospheric pressure. This "soft" ionization technique typically yields molecular ions with minimal fragmentation, which is advantageous for confirming the molecular weight of the analyte. nih.gov For PAHs, similar atmospheric pressure ionization methods like Atmospheric Pressure Laser Ionization (APLI) have proven to be highly selective and sensitive, efficiently generating molecular ions ([M]•+) from aromatic systems while reducing matrix interferences. nsf.govresearchgate.net

Coupling this with a tandem mass spectrometer (such as a triple quadrupole) allows for highly selective quantification using Multiple Reaction Monitoring (MRM). nih.govcedre.fr In an MRM experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. nih.gov This process drastically reduces background noise and allows for the differentiation and quantification of isomers even when they co-elute chromatographically. This level of selectivity is crucial for accurately measuring specific alkylated PAHs in heavily contaminated environmental samples like crude oil or scrubber water. nih.govcedre.fr

Sample Preparation and Extraction Methodologies for Environmental Matrices

The accurate analysis of this compound in environmental samples such as soil, sediment, and water is critically dependent on the sample preparation and extraction methodology. nsf.gov These steps are necessary to isolate the target analyte from the complex sample matrix and concentrate it to levels suitable for instrumental analysis. acs.org

Solvent Extraction Techniques

Traditional solvent extraction remains a widely used approach for extracting PAHs from solid and liquid environmental matrices. The choice of technique depends on the sample type and laboratory resources.

Soxhlet Extraction: This is a classic and exhaustive technique often used for solid samples like soil, sediment, and air particulate matter. The sample is placed in a thimble and continuously extracted by a refluxing solvent over several hours. Its primary advantage is its thoroughness, though it is time-consuming and requires large volumes of organic solvent. nsf.gov

Ultrasonication (Ultrasonic Extraction): This method uses high-frequency sound waves to disrupt the sample matrix and enhance the solvent penetration, accelerating the extraction process. It is significantly faster than Soxhlet extraction and uses less solvent. acs.org Dichloromethane (B109758) is a commonly used solvent in this technique for extracting PAHs from soil samples. nih.gov

Table 2: Comparison of Common Solvent Extraction Techniques for PAHs

TechniquePrincipleAdvantagesDisadvantagesSource(s)
Soxhlet Extraction Continuous extraction with refluxing solvent.Exhaustive, well-established.Time-consuming, large solvent consumption. nsf.gov
Ultrasonication High-frequency sound waves enhance solvent penetration.Fast, reduced solvent use compared to Soxhlet.May be less exhaustive for some matrices. acs.orgnih.govnsf.gov
Liquid-Liquid Extraction Partitioning of analyte between two immiscible liquid phases.Effective for water samples.Can be labor-intensive, requires large solvent volumes, potential for emulsion formation. nsf.gov

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nsf.gov It is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. derpharmachemica.com

For PAH analysis, different fiber coatings are used. Polydimethylsiloxane (PDMS) coatings, particularly the 100-µm thickness, show high affinity and sensitivity for higher molecular weight PAHs, while polyacrylate (PA) fibers are more suitable for lower molecular weight PAHs. derpharmachemica.com The extraction can be performed in two modes:

Direct Immersion (DI-SPME): The fiber is placed directly into a liquid sample. This is typically used for less volatile analytes.

Headspace (HS-SPME): The fiber is exposed to the vapor phase above a solid or liquid sample. This is a valid alternative for two- to five-ring PAHs and is often preferred as it protects the fiber from non-volatile matrix components. derpharmachemica.comnih.gov

SPME is valued for its speed, simplicity, high sensitivity, and automation capabilities, which improve precision and accuracy while reducing the environmental impact of the analysis by eliminating organic solvents. nist.gov

Table 3: Summary of SPME Conditions for PAH Analysis in Water

ParameterConditionPurpose/EffectSource(s)
Fiber Coating 100 µm PDMS or 85 µm PAPDMS for high MW PAHs; PA for low MW PAHs. derpharmachemica.com
Extraction Mode Headspace (HS-SPME)Protects fiber, suitable for volatile/semi-volatile PAHs. derpharmachemica.comnih.gov
Temperature ~60 °CEnhances sensitivity for semi-volatile PAHs. derpharmachemica.comnih.gov
Extraction Time ~30 minAllows for sufficient partitioning of analytes to the fiber. nih.gov
Agitation/Stirring AppliedImproves mass transfer and accelerates extraction. nih.gov

Fractionation of Hydrocarbon Classes

Following initial extraction, environmental samples often contain a complex mixture of organic compounds that can interfere with the analysis of PAHs. Therefore, a sample clean-up or fractionation step is essential. This is typically achieved using column chromatography.

The crude extract is passed through a column packed with an adsorbent material, such as silica gel or Florisil. acs.org By using solvents of increasing polarity, different classes of hydrocarbons can be separated. For instance, aliphatic hydrocarbons can be eluted with a non-polar solvent like hexane, after which the aromatic fraction, containing PAHs like this compound, can be eluted with a more polar solvent or solvent mixture (e.g., hexane/dichloromethane). acs.org This fractionation simplifies the final extract, reduces matrix effects, and improves the accuracy and reliability of the subsequent GC analysis. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,10-Dimethylphenanthrene, and how can purity be ensured?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation of phenanthrene using methyl halides, with careful control of reaction conditions (temperature, catalyst loading) to favor substitution at the 3 and 10 positions. Photochemical cyclization of substituted naphthalenes is an alternative route. Purification requires high-performance liquid chromatography (HPLC) or column chromatography to isolate the isomer from byproducts like 1,2- or 4,5-dimethylphenanthrene . Solid-state recrystallization in nonpolar solvents (e.g., hexane) improves crystallinity. Purity validation should combine GC-MS for isomer separation and NMR (¹H/¹³C) to confirm methyl group positions.

Q. How can chromatographic techniques resolve this compound from co-eluting isomers?

  • Methodological Answer : Gas chromatography (GC) with a high-resolution capillary column (e.g., DB-5MS) and slow temperature ramping (2–3°C/min) improves separation. Mass spectrometry (MS) with selective ion monitoring (SIM) targeting m/z 206 (molecular ion) and fragment ions (e.g., m/z 191 for methyl loss) distinguishes isomers. Co-elution challenges, as noted in dimethylphenanthrene maturity studies, require tandem MS (GC-MS/MS) for unambiguous identification .

Q. What spectroscopic methods confirm the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is definitive but requires high-quality single crystals. For amorphous samples, ¹H NMR shows distinct aromatic proton splitting patterns (e.g., coupling constants for H-9 and H-10). ¹³C NMR identifies methyl carbons at ~20 ppm. Infrared (IR) spectroscopy detects C-H bending modes (~825 cm⁻¹) for substituted aromatic systems. UV-Vis spectra (λmax ~270 nm) correlate with π→π* transitions in the fused ring system .

Advanced Research Questions

Q. How do steric effects and chirality influence the crystal packing of this compound?

  • Methodological Answer : The twisted backbone and methyl groups at positions 3 and 10 introduce steric hindrance, reducing packing efficiency and favoring low-density polymorphs (e.g., ~1.20–1.25 g/cm³, similar to 4,5-dimethylphenanthrene). Evolutionary algorithms like GAtor with niching fitness functions are critical for predicting stable configurations, as traditional energy-based methods struggle with sparse energy landscapes. Hierarchical reranking using DFT-MBD (many-body dispersion) validates the experimental structure as the global minimum .

Q. What experimental techniques quantify methyl group dynamics in this compound?

  • Methodological Answer : Solid-state ¹H spin–lattice relaxation NMR at multiple Larmor frequencies (e.g., 8.5–53 MHz) measures methyl reorientation rates. Data fitting to a Davidson–Cole spectral density model reveals activation energies (~10–12 kJ/mol for 9-methyl groups in analogs). Variable-temperature X-ray diffraction tracks thermal motion anisotropy. Computational MD simulations with force fields (e.g., AMBER) model rotational barriers .

Q. How does this compound function as a biomarker in environmental or geochemical studies?

  • Methodological Answer : Dimethylphenanthrene isomer ratios (e.g., DMPI-1 and DMPI-2) correlate with organic matter maturity. This compound’s thermal stability makes it a marker for high-temperature diagenesis. Analytical protocols involve Soxhlet extraction of sediments, silica gel cleanup, and GC-MS quantification. Co-elution with other PAHs necessitates MRM (multiple reaction monitoring) for accuracy .

Q. What computational strategies predict the photochemical reactivity of this compound?

  • Methodological Answer : Time-dependent DFT (TD-DFT) calculates excited-state energies and electron density changes. Solvent effects (e.g., acetonitrile) are modeled via COSMO-RS. Experimental validation uses laser flash photolysis to measure triplet-state lifetimes. Methyl groups at 3 and 10 may enhance intersystem crossing rates compared to unsubstituted phenanthrene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.